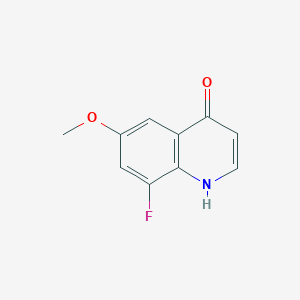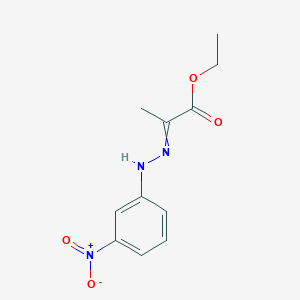
Ethyl pyruvate 3-nitrophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl pyruvate 3-nitrophenylhydrazone is a chemical compound with the molecular formula C11H13N3O4 It is a derivative of ethyl pyruvate and 3-nitrophenylhydrazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyruvate 3-nitrophenylhydrazone typically involves the reaction of ethyl pyruvate with 3-nitrophenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl pyruvate 3-nitrophenylhydrazone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Applications De Recherche Scientifique
Ethyl pyruvate 3-nitrophenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its effects on cellular metabolism
Mécanisme D'action
The mechanism of action of ethyl pyruvate 3-nitrophenylhydrazone involves its interaction with cellular components. It can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and high mobility group box 1 (HMGB1). This inhibition helps reduce inflammation and protect tissues from damage. The compound also acts as a scavenger of reactive oxygen species (ROS), thereby preventing oxidative stress .
Comparaison Avec Des Composés Similaires
Ethyl pyruvate: A derivative of pyruvic acid with anti-inflammatory properties.
Phenylhydrazones: A class of compounds with similar hydrazone moieties but different substituents on the phenyl ring.
Uniqueness: Ethyl pyruvate 3-nitrophenylhydrazone is unique due to the presence of both the ethyl pyruvate and 3-nitrophenylhydrazone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H13N3O4 |
|---|---|
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
ethyl 2-[(3-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-5-4-6-10(7-9)14(16)17/h4-7,13H,3H2,1-2H3 |
Clé InChI |
SXBCOJHYBVQZQX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
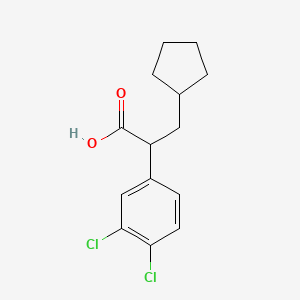

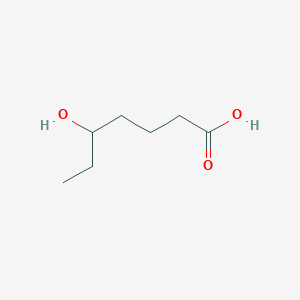
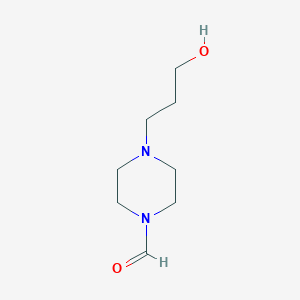

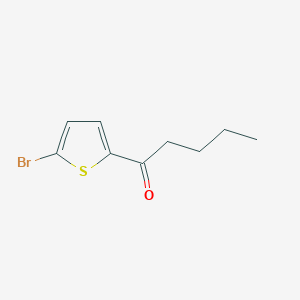
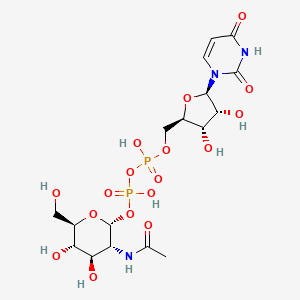
![N-[5-[(4-Boc-1-piperazinyl)methyl]-2-pyridyl]-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-6-benzimidazolyl)pyrimidin-2-amine](/img/structure/B8776410.png)
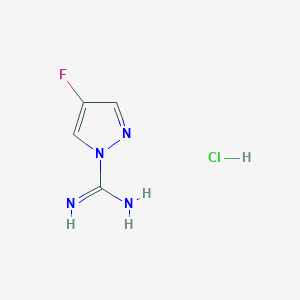
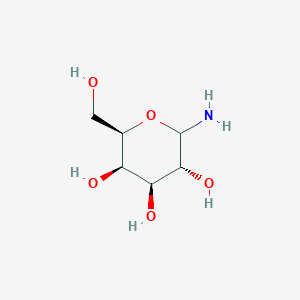
![2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8776428.png)
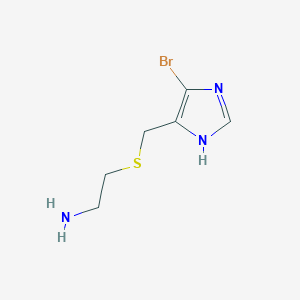
![2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B8776440.png)
